14-Episinomenine
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Overview
Description
14-Episinomenine is an alkaloid that can be isolated from the plant Stephania cepharantha . It belongs to the class of isoquinoline alkaloids and has a molecular formula of C19H23NO4 with a molecular weight of 329.39 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Episinomenine can be synthesized through several synthetic routes. One common method involves the extraction of the compound from the tubers of Stephania cepharantha . The extraction process typically involves the use of organic solvents such as methanol or ethanol, followed by purification steps including chromatography.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves large-scale cultivation of Stephania cepharantha, followed by extraction and purification using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 14-Episinomenine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions of the isoquinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other isoquinoline alkaloids and derivatives.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 14-Episinomenine involves its interaction with various molecular targets and pathways. It has been shown to modulate the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways . These interactions result in its anti-inflammatory, immunosuppressive, and potential antitumor effects.
Comparison with Similar Compounds
14-Episinomenine can be compared with other isoquinoline alkaloids such as sinomenine, dauricine, and tetrandrine . While these compounds share similar structural features, this compound is unique due to its specific biological activities and the pathways it modulates. For instance:
Sinomenine: Known for its anti-inflammatory and immunosuppressive properties.
Dauricine: Exhibits antitumor and anti-inflammatory activities.
Tetrandrine: Used for its anti-inflammatory and antitumor effects.
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13-,19+/m0/s1 |
InChI Key |
INYYVPJSBIVGPH-WTOJCKNJSA-N |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC |
Origin of Product |
United States |
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